N-allyl-2-(butyrylamino)benzamide

Description

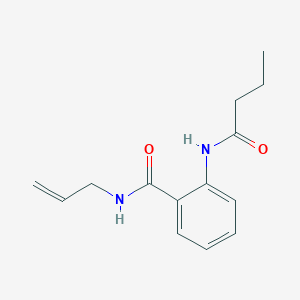

N-allyl-2-(butyrylamino)benzamide is a benzamide derivative characterized by an allyl group attached to the nitrogen atom of the benzamide core and a butyrylamino substituent at the 2-position of the aromatic ring. For instance, the benzyl analog has a molar mass of 296.36 g/mol and a predicted boiling point of 556.5±43.0 °C . The allyl variant likely exhibits lower steric hindrance and altered pharmacokinetic profiles compared to bulkier substituents.

Properties

Molecular Formula |

C14H18N2O2 |

|---|---|

Molecular Weight |

246.3 g/mol |

IUPAC Name |

2-(butanoylamino)-N-prop-2-enylbenzamide |

InChI |

InChI=1S/C14H18N2O2/c1-3-7-13(17)16-12-9-6-5-8-11(12)14(18)15-10-4-2/h4-6,8-9H,2-3,7,10H2,1H3,(H,15,18)(H,16,17) |

InChI Key |

NDPWHJLYJQGLIJ-UHFFFAOYSA-N |

SMILES |

CCCC(=O)NC1=CC=CC=C1C(=O)NCC=C |

Canonical SMILES |

CCCC(=O)NC1=CC=CC=C1C(=O)NCC=C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Functional and Application Differences

- Fluorescence Applications : N-allyl-2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzamide (N-allylamidefluorescein), a structurally related compound, exhibits strong fluorescence with a detection limit of 0.40 mg·dm⁻³, highlighting the role of allyl groups in stabilizing fluorophores .

- Solubility and Reactivity: The butyrylamino chain in N-allyl-2-(butyrylamino)benzamide likely increases hydrophobicity compared to Rip-D’s polar hydroxy group, which may affect solubility in aqueous media .

- Biological Interactions: The benzyl group in N-benzyl-2-(butyrylamino)benzamide may enhance π-π stacking interactions in protein binding, whereas the allyl group could favor covalent bonding via radical or electrophilic pathways .

Physicochemical Property Trends

- Boiling Points : The benzyl analog’s high predicted boiling point (556.5 °C) suggests strong intermolecular forces due to aromatic stacking, whereas allyl-substituted compounds may have lower boiling points .

- Density: N-benzyl-2-(butyrylamino)benzamide has a density of 1.155±0.06 g/cm³, slightly higher than typical allyl derivatives due to the benzyl group’s mass .

Research Findings and Implications

- Synthetic Efficiency : Rip-B’s 80% yield underscores the efficiency of benzamide synthesis via amine-acylation, whereas Rip-D’s lower yield (34%) reflects challenges in introducing polar hydroxy groups .

- Functionalization Potential: The allyl group’s versatility is demonstrated in fluorescence applications, suggesting that this compound could be tailored for sensor technologies or polymer conjugation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.